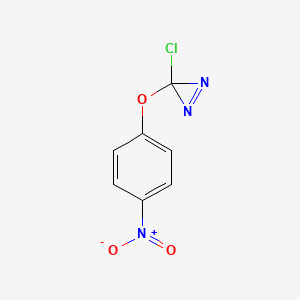
3H-Diazirine, 3-chloro-3-(4-nitrophenoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-3-(4-nitrophenoxy)-3H-diazirine is a diazirine compound characterized by the presence of a chloro group, a nitrophenoxy group, and a diazirine ring Diazirines are known for their utility in photoaffinity labeling due to their ability to form reactive carbenes upon exposure to ultraviolet light
Méthodes De Préparation
The synthesis of 3-Chloro-3-(4-nitrophenoxy)-3H-diazirine typically involves multiple steps, starting with the preparation of the nitrophenoxy precursor. The synthetic route may include:
Nitration of Phenol: Phenol is nitrated to produce 4-nitrophenol.
Etherification: 4-Nitrophenol is then etherified with a suitable chloroalkylating agent to form 4-nitrophenoxyalkane.
Diazirine Formation: The final step involves the formation of the diazirine ring through a series of reactions, including chlorination and cyclization under specific conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Analyse Des Réactions Chimiques
3-Chloro-3-(4-nitrophenoxy)-3H-diazirine undergoes various chemical reactions, including:
Photolysis: Upon exposure to ultraviolet light, the diazirine ring forms a reactive carbene intermediate.
Substitution Reactions: The chloro group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions, such as using hydrogen gas and a palladium catalyst.
Common reagents and conditions used in these reactions include ultraviolet light for photolysis, nucleophiles for substitution reactions, and reducing agents like hydrogen gas for reduction. Major products formed from these reactions include carbene adducts, substituted derivatives, and amino derivatives.
Applications De Recherche Scientifique
3-Chloro-3-(4-nitrophenoxy)-3H-diazirine has a wide range of applications in scientific research:
Chemistry: Used in photoaffinity labeling to study molecular interactions and binding sites.
Biology: Employed in the identification of protein-protein interactions and mapping of active sites in enzymes.
Medicine: Potential use in drug discovery and development, particularly in the identification of drug targets.
Industry: Utilized in the development of advanced materials and coatings with specific properties.
Mécanisme D'action
The primary mechanism of action of 3-Chloro-3-(4-nitrophenoxy)-3H-diazirine involves the formation of a reactive carbene intermediate upon exposure to ultraviolet light. This carbene can insert into various chemical bonds, allowing it to form covalent bonds with nearby molecules. This property makes it a valuable tool in photoaffinity labeling, where it can be used to covalently attach to target molecules and study their interactions.
Comparaison Avec Des Composés Similaires
Similar compounds to 3-Chloro-3-(4-nitrophenoxy)-3H-diazirine include other diazirines with different substituents, such as:
3-Azido-3-(4-nitrophenoxy)-3H-diazirine: Contains an azido group instead of a chloro group.
3-Bromo-3-(4-nitrophenoxy)-3H-diazirine: Contains a bromo group instead of a chloro group.
3-Chloro-3-(4-methoxyphenoxy)-3H-diazirine: Contains a methoxy group instead of a nitro group.
The uniqueness of 3-Chloro-3-(4-nitrophenoxy)-3H-diazirine lies in its specific combination of functional groups, which confer distinct reactivity and applications compared to its analogs.
Propriétés
Numéro CAS |
848768-04-7 |
|---|---|
Formule moléculaire |
C7H4ClN3O3 |
Poids moléculaire |
213.58 g/mol |
Nom IUPAC |
3-chloro-3-(4-nitrophenoxy)diazirine |
InChI |
InChI=1S/C7H4ClN3O3/c8-7(9-10-7)14-6-3-1-5(2-4-6)11(12)13/h1-4H |
Clé InChI |
GYSCTSIOYBTRTR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1[N+](=O)[O-])OC2(N=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


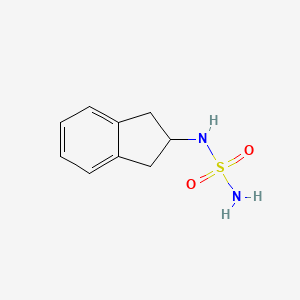
![5-Propyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B11888922.png)
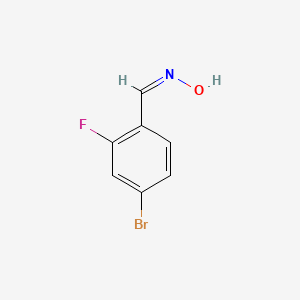
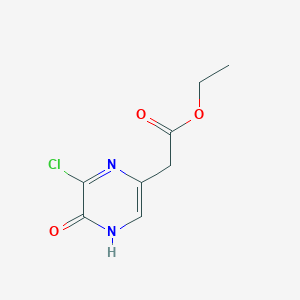
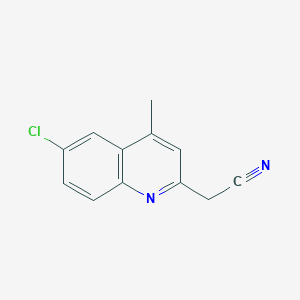
![3-(Furan-2-ylmethyl)-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B11888947.png)

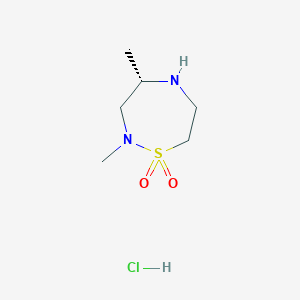




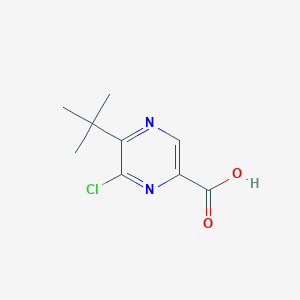
![4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile](/img/structure/B11888993.png)
